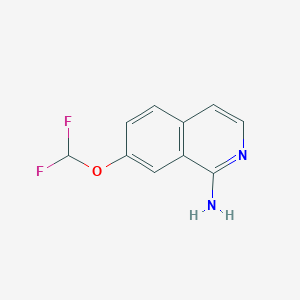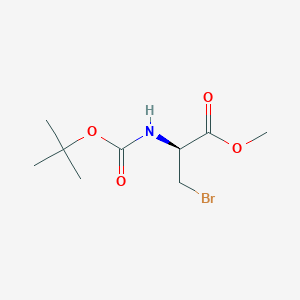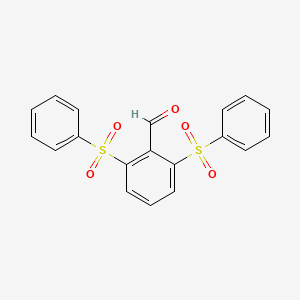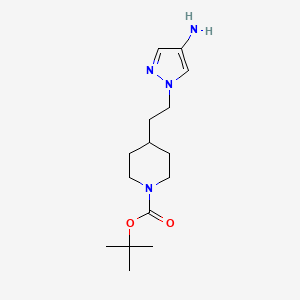
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid
Vue d'ensemble
Description
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO5. It is commonly used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under mild conditions . The compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group .
Mécanisme D'action
The environment in which the reaction takes place can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of reaction and the stability of the compound. For instance, the Boc group can be removed under acidic conditions .
Analyse Biochimique
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, primarily through its Boc-protected amine group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction is essential for protecting the amine group during subsequent chemical reactions, preventing unwanted side reactions and ensuring the desired product is obtained.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a protecting group. By protecting amine groups, it allows for the synthesis of peptides and other biomolecules without interference from reactive amines. This protection is crucial for maintaining the integrity of cell signaling pathways, gene expression, and cellular metabolism. The Boc group can be removed under acidic conditions, allowing the amine group to participate in further biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the Boc group. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . This sequence of reactions ensures that the amine group is protected during chemical synthesis and can be selectively deprotected when needed.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions. This stability allows for long-term storage and use in various biochemical applications. Over time, the compound may degrade if exposed to acidic conditions, leading to the removal of the Boc group and the release of the free amine .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing adverse effects. At high doses, the compound may exhibit toxic effects due to the accumulation of the Boc group or its degradation products. It is essential to determine the optimal dosage to balance efficacy and safety in biochemical applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The Boc group interacts with enzymes and cofactors that facilitate the protection and deprotection of amine groups. This interaction ensures that the amine groups are available for further biochemical reactions, contributing to the overall metabolic flux and metabolite levels in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The Boc group ensures that the compound remains stable during transport, preventing premature deprotection and ensuring that the amine group is available for subsequent biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The Boc group may direct the compound to specific compartments or organelles, where it can exert its protective effects on amine groups. Post-translational modifications or targeting signals may also play a role in directing the compound to its site of action within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the Boc-protected amino compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-protected amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
N-Cbz-protected amino acids: These compounds use the carbobenzyloxy (Cbz) group for amino protection, offering different stability and deprotection conditions compared to Boc.
N-Fmoc-protected amino acids: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group used in peptide synthesis, which can be removed under basic conditions.
Uniqueness
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid is unique due to its combination of the tetrahydrofuran ring and the Boc protecting group, providing specific steric and electronic properties that are advantageous in certain synthetic applications .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLSVSHOMWEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661611 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869785-31-9 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride](/img/structure/B1437774.png)



![tert-Butyl benzo[d]oxazol-4-ylcarbamate](/img/structure/B1437779.png)






